N-(2,5-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
Description
This compound belongs to the triazolo-pyrimidine acetamide class, characterized by a fused [1,2,4]triazolo[4,3-c]pyrimidin-3-one core. Key structural features include:
- 5-[(3-fluoro-4-methylphenyl)amino] substituent: Combines fluorine (electron-withdrawing) and methyl (electron-donating) groups, modulating electronic effects and steric bulk.
- 7-methyl and 3-oxo groups: Influence ring conformation and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N6O2/c1-11-3-5-14(9-16(11)24)26-20-25-12(2)7-18-28-29(21(32)30(18)20)10-19(31)27-17-8-13(22)4-6-15(17)23/h3-9H,10H2,1-2H3,(H,25,26)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYZCNBIHZDGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=C(C=CC(=C4)F)F)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 405.4 g/mol. Its structure features a triazolopyrimidine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H14F3N3O2 |
| Molecular Weight | 405.4 g/mol |
| CAS Number | 899944-79-7 |
The compound exhibits biological activity primarily through the inhibition of key enzymes involved in cellular processes. One notable target is dihydrofolate reductase (DHFR) , an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, impairing the synthesis of nucleic acids and ultimately inducing apoptosis in rapidly dividing cells such as cancer cells .
Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit potent anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Studies have shown that related triazolopyrimidine derivatives can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis .
- Mechanisms Involved : The compound's effectiveness may be attributed to its ability to disrupt signaling pathways critical for cancer cell survival. For example, it may inhibit pathways involving mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinase (PI3K) .
Anti-inflammatory Effects
In addition to its anticancer potential, this compound may also possess anti-inflammatory properties. Research on similar pyrimidine derivatives has demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro . This suggests that this compound could be explored for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with this class of compounds:
- Synthesis and Evaluation : A study synthesized various pyrimidine derivatives and tested their biological activities against cancer cell lines. The results indicated that modifications in the structure significantly influenced their potency against specific targets .
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of related compounds. For example, one study reported that a similar triazolopyrimidine derivative exhibited significant tumor regression in xenograft models when administered at specific dosages .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that N-(2,5-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
| Cell Line | Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
These results suggest its potential as a therapeutic agent against specific types of cancer .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. Molecular docking studies indicate that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses and cancer progression. The binding affinity and interaction profiles suggest that further optimization could enhance its efficacy as an anti-inflammatory agent .
Case Study 1: Anticancer Properties
In a study published in ACS Omega, researchers synthesized several derivatives of pyrimidine compounds similar to this compound and evaluated their anticancer activities against various cell lines. The findings indicated that modifications to the chemical structure significantly influenced the anticancer potency .
Case Study 2: Inhibition of 5-Lipoxygenase
Another study focused on the compound's ability to inhibit 5-lipoxygenase. The researchers employed molecular docking techniques to predict binding interactions and affinities. The results showed promising inhibitory effects on the enzyme's activity, highlighting the compound's potential for treating conditions associated with inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide ()
- Structural Differences: Phenyl substituents: 2,5-Dimethylphenyl (vs. 2,5-difluorophenyl in the target compound). Amino group: Attached to 4-fluorophenyl (vs. 3-fluoro-4-methylphenyl).
- The 4-fluorophenylamino group lacks the steric bulk of the 3-fluoro-4-methylphenyl substituent, which may alter target binding affinity .
- Molecular Weight : 420.448 g/mol.
N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide ()
- Core Heterocycle: Thieno[3,2-d]pyrimidin-4-one (vs. triazolo[4,3-c]pyrimidin-3-one).
- Substituents : 4-Methoxyphenyl at position 7 (vs. methyl at position 7 in the target compound).
- Impact on Properties: The thieno-pyrimidine core introduces sulfur, enhancing π-π stacking but reducing hydrogen-bonding capacity compared to the triazolo-pyrimidine core. Methoxy groups improve solubility but may reduce membrane permeability due to increased polarity .
Pyrazolo[3,4-d]pyrimidine-Coumarin Hybrid ()
- Core Structure : Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one (coumarin).
- Key Features :
- Fluorine and isopropoxy groups : Enhance target selectivity and pharmacokinetic properties.
- Melting Point : 302–304°C (indicative of high crystallinity and strong intermolecular forces).
- Comparison : The coumarin moiety introduces UV absorption properties, useful in imaging applications, but may increase phototoxicity risks compared to the simpler triazolo-pyrimidine scaffold .
Agrochemical Analogs (Flumetsulam, Oxadixyl) ()
- Flumetsulam : A triazolo-pyrimidine sulfonamide herbicide.
Research Implications
- Substituent Effects : Fluorine and methyl groups optimize binding and stability, but excessive lipophilicity (e.g., dimethylphenyl in ) may hinder bioavailability.
- Core Heterocycle: Triazolo-pyrimidines offer balanced hydrogen-bonding capacity, while thieno-pyrimidines () or pyrazolo-coumarins () cater to specialized applications.
- Agrochemical vs. Pharmaceutical Design : Sulfonamide-based agrochemicals () prioritize environmental stability, whereas acetamide derivatives (target compound) may focus on target specificity in drug design .
Q & A
Basic Research: What are the optimal synthetic routes for this triazolo-pyrimidine derivative, and how can computational methods enhance reaction efficiency?
Methodological Answer:
Synthesis of this compound involves multi-step reactions, including cyclization, amidation, and fluorination. Computational tools like quantum chemical reaction path searches (e.g., density functional theory) can predict intermediates, transition states, and regioselectivity, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates quantum calculations with experimental validation to optimize reaction conditions (e.g., solvent choice, catalyst loading) and minimize side products . Statistical design of experiments (DoE) is recommended to systematically vary parameters (temperature, stoichiometry) and identify critical factors affecting yield .
Basic Research: How can researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
Use a combination of analytical techniques:
- HPLC-MS : Quantify purity (>95%) and detect impurities.
- NMR (¹H/¹³C/¹⁹F) : Confirm substituent positions (e.g., fluorine atoms, methyl groups) and rule out regioisomers.
- X-ray crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding patterns (critical for target binding).
- Elemental analysis : Verify empirical formula (C, H, N, F content). Ensure consistency with theoretical values (e.g., molecular weight: ~464 g/mol) .
Advanced Research: What structure-activity relationship (SAR) strategies can elucidate the role of fluorine substituents in bioactivity?
Methodological Answer:
- Fluorine scanning : Synthesize analogs with fluorine removed or repositioned (e.g., 2,5-difluorophenyl → monohalogenated variants).
- In vitro assays : Compare binding affinity (e.g., kinase inhibition) and metabolic stability. Fluorine’s electronegativity often enhances binding via dipole interactions or blocks metabolic oxidation.
- Computational docking : Map fluorine interactions with hydrophobic pockets or polar residues in target proteins (e.g., ATP-binding sites). Use molecular dynamics to assess conformational stability .
Advanced Research: How can researchers resolve contradictions in bioactivity data across different assay conditions?
Methodological Answer:
- Standardize protocols : Control variables like buffer pH, ionic strength, and solvent (DMSO concentration ≤0.1%).
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., IC₅₀ in cancer lines vs. recombinant enzymes).
- Meta-analysis : Apply multivariate statistics to identify confounding factors (e.g., batch-to-batch compound variability, cell passage number) .
Basic Research: What experimental strategies mitigate solubility challenges during in vitro testing?
Methodological Answer:
- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility.
- Salt formation : Convert the free base to a hydrochloride or trifluoroacetate salt.
- Particle size reduction : Nano-milling or spray-drying to improve dissolution kinetics. Validate solubility via shake-flask method with UV quantification .
Advanced Research: How can computational modeling predict off-target interactions or toxicity risks?
Methodological Answer:
- Pharmacophore mapping : Screen against databases (ChEMBL, PubChem) to identify similar scaffolds with known off-target effects (e.g., hERG channel inhibition).
- ADMET prediction : Use tools like SwissADME or ProTox-II to estimate permeability, CYP inhibition, and hepatotoxicity. Prioritize analogs with lower predicted liabilities .
Advanced Research: What methodologies validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13). Monitor degradation via LC-MS and identify major breakdown products (e.g., hydrolysis of the acetamide group).
- Plasma stability assay : Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining parent compound .
Advanced Research: How can researchers optimize selectivity against structurally related kinases or receptors?
Methodological Answer:
- Kinase profiling panels : Test against 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits.
- Alanine scanning mutagenesis : Modify key residues in the target protein’s binding site to pinpoint critical interactions (e.g., hydrogen bonds with triazolo-pyrimidine core).
- Covalent modification : Introduce reversible covalent warheads (e.g., acrylamides) to enhance residence time and selectivity .
Advanced Research: What strategies address discrepancies between in silico predictions and experimental binding data?
Methodological Answer:
- Ensemble docking : Account for protein flexibility by docking into multiple conformations (e.g., from MD simulations).
- Free energy perturbation (FEP) : Calculate relative binding energies for analogs to refine force field parameters.
- Cryo-EM or co-crystallography : Resolve ligand-bound structures to validate docking poses and adjust computational models .
Advanced Research: How can green chemistry principles be applied to scale up synthesis sustainably?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
